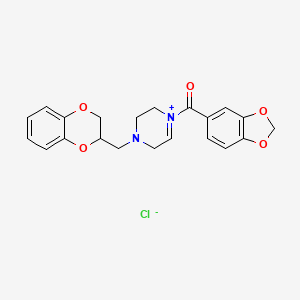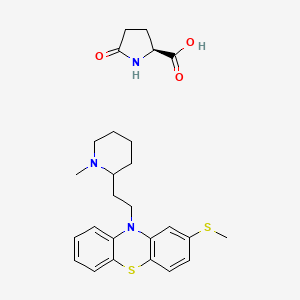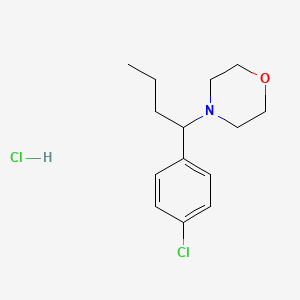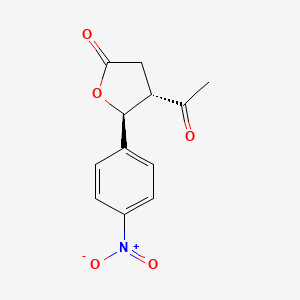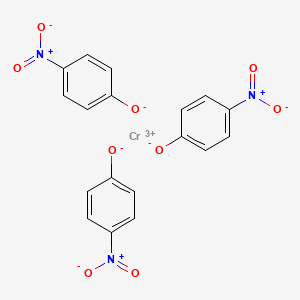
p-Nitrophenol chromium(3+) salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Nitrophenol chromium(3+) salt: is a coordination compound formed by the interaction of p-nitrophenol and chromium(3+) ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of p-nitrophenol chromium(3+) salt typically involves the reaction of p-nitrophenol with a chromium(3+) salt, such as chromium(III) chloride. The reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired coordination compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include steps such as purification and crystallization to obtain the compound in a pure form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: p-Nitrophenol chromium(3+) salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of chromium.
Reduction: Reduction reactions can lead to the formation of lower oxidation states of chromium.
Substitution: The nitro group in p-nitrophenol can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Sodium dichromate, chromium trioxide.
Reducing Agents: Sodium dithionite, zinc, iron in concentrated hydrochloric acid.
Substitution Reagents: Nitric acid, sulfuric acid for nitration; alkylating agents like dimethyl sulfate for alkylation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) compounds, while reduction may produce chromium(II) compounds.
Aplicaciones Científicas De Investigación
Chemistry: p-Nitrophenol chromium(3+) salt is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: In biological research, this compound is used to study the interactions between metal ions and organic molecules, providing insights into metalloprotein functions and enzyme mechanisms.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism by which p-nitrophenol chromium(3+) salt exerts its effects involves the coordination of chromium(3+) ions with the nitrophenol ligand. This coordination can influence the electronic properties of the compound, making it reactive towards various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the interactions between the compound and other molecules.
Comparación Con Compuestos Similares
4-Nitrophenol: Similar in structure but lacks the chromium(3+) ion.
Chromium(III) chloride: Contains chromium(3+) but lacks the p-nitrophenol ligand.
2,4-Dinitrophenol: Contains additional nitro groups, leading to different chemical properties.
Uniqueness: p-Nitrophenol chromium(3+) salt is unique due to the combination of the nitrophenol ligand and chromium(3+) ion, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both the organic ligand and metal ion play crucial roles.
Propiedades
Número CAS |
113502-63-9 |
|---|---|
Fórmula molecular |
C18H12CrN3O9 |
Peso molecular |
466.3 g/mol |
Nombre IUPAC |
chromium(3+);4-nitrophenolate |
InChI |
InChI=1S/3C6H5NO3.Cr/c3*8-6-3-1-5(2-4-6)7(9)10;/h3*1-4,8H;/q;;;+3/p-3 |
Clave InChI |
NXZWGKSCZUNVJU-UHFFFAOYSA-K |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])[O-].C1=CC(=CC=C1[N+](=O)[O-])[O-].C1=CC(=CC=C1[N+](=O)[O-])[O-].[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









